Product packaging for 8-(Trifluoromethyl)-2-azaspiro[4.5]decane(Cat. No.:)

8-(Trifluoromethyl)-2-azaspiro[4.5]decane

Cat. No.: B13308063
M. Wt: 207.24 g/mol
InChI Key: QKJZJNAAQPNGJC-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-2-azaspiro[4.5]decane (CAS 1341650-15-4) is a high-value spirocyclic building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C₁₀H₁₆F₃N and a molecular weight of 207.24 g/mol, this compound features a unique azaspiro[4.5]decane scaffold substituted with a metabolically stable trifluoromethyl group . The spirocyclic framework is a privileged structure in drug design, known for contributing to molecular rigidity and improved pharmacokinetic properties. This scaffold is frequently explored in central nervous system (CNS) drug discovery; related azaspiro[4.5]decane structures have demonstrated potent anticonvulsant activity in preclinical models, functioning through interaction with the GABA-A receptor complex . Furthermore, the spiro[4.5]decane system is a key structural component in various other bioactive compounds, including Fatty Acid Amide Hydrolase (FAAH) inhibitors investigated for pain and anxiety disorders , and MmpL3 inhibitors studied for the treatment of tuberculosis . The incorporation of the trifluoromethyl group enhances properties such as lipophilicity and metabolic stability, making this compound a versatile intermediate. It is particularly useful for constructing novel molecular entities targeting a range of diseases. This product is strictly For Research Use Only and is intended for use by qualified laboratory professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16F3N B13308063 8-(Trifluoromethyl)-2-azaspiro[4.5]decane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16F3N

Molecular Weight

207.24 g/mol

IUPAC Name

8-(trifluoromethyl)-2-azaspiro[4.5]decane

InChI

InChI=1S/C10H16F3N/c11-10(12,13)8-1-3-9(4-2-8)5-6-14-7-9/h8,14H,1-7H2

InChI Key

QKJZJNAAQPNGJC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(F)(F)F)CCNC2

Origin of Product

United States

Chemical Reactivity and Functionalization of 8 Trifluoromethyl 2 Azaspiro 4.5 Decane

Transformations of the Azaspiro[4.5]decane Core

The chemical behavior of the 8-(trifluoromethyl)-2-azaspiro[4.5]decane core is dominated by the secondary amine of the piperidine (B6355638) ring and the saturated C-H bonds of the bicyclic system.

Oxidation Reactions of the Azaspirocyclic Ring System

The secondary amine at the 2-position is the most susceptible site for oxidation. Depending on the reagents and conditions, several products can be anticipated. Mild oxidation could lead to the formation of a stable aminyl radical or a nitroxide radical. More forceful oxidation would likely yield an imine or enamine by targeting the C-H bonds alpha to the nitrogen. Modern synthetic methods, such as photoredox or electro-oxidation, can facilitate the generation of an α-amino radical or an iminium ion intermediate, which can then be trapped by various nucleophiles, enabling α-functionalization of the piperidine ring. illinois.eduresearchgate.net Direct oxidation of the C-H bonds on the carbocyclic cyclopentane (B165970) ring is more challenging and typically requires advanced catalytic systems designed for late-stage functionalization.

Reduction Reactions of the Azaspirocyclic Ring System

The this compound core is a fully saturated aliphatic system and is, therefore, highly resistant to reduction under standard catalytic hydrogenation or chemical reduction conditions. The stability of the C-C, C-N, and C-H single bonds means that reduction reactions are not a viable pathway for modifying the core structure itself. Instead, such reactions would target functional groups that could be appended to the scaffold in prior or subsequent synthetic steps (e.g., the reduction of a ketone in an oxo-azaspirodecane derivative or an amide on a side chain). The inherent stability of the saturated core is a desirable trait, often intentionally installed via processes like late-stage saturation to improve the metabolic profile of drug candidates. acs.org

Nucleophilic and Electrophilic Substitution Reactions on the Core Structure

The reactivity of the core in substitution reactions is bifurcated: the nitrogen atom acts as a potent nucleophile, while the saturated carbon framework is generally unreactive toward either nucleophiles or electrophiles under standard conditions.

Nucleophilic Reactions: The lone pair of electrons on the secondary amine makes it a strong nucleophilic center. It is readily susceptible to a variety of common N-functionalization reactions, providing a straightforward handle for derivatization. Key reactions include:

N-Alkylation: Reaction with alkyl halides or tosylates in the presence of a base.

N-Acylation: Reaction with acyl chlorides or anhydrides to form stable amides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.

These reactions allow for the facile introduction of a wide array of substituents to modulate the compound's physicochemical properties.

Reaction TypeTypical ReagentsExpected Product
N-AlkylationAlkyl Halide (R-X), Base (e.g., K₂CO₃)N-Alkyl-2-azaspiro[4.5]decane
N-AcylationAcyl Chloride (RCOCl), Base (e.g., Et₃N)N-Acyl-2-azaspiro[4.5]decane
N-ArylationAryl Halide (Ar-X), Pd or Cu catalyst, BaseN-Aryl-2-azaspiro[4.5]decane
Reductive AminationAldehyde/Ketone (RCHO/RCOR'), NaBH(OAc)₃N-Alkyl-2-azaspiro[4.5]decane

Electrophilic Reactions: Direct electrophilic substitution on the saturated carbon atoms of the cyclopentane or piperidine rings is energetically unfavorable. Such transformations on saturated alkanes typically proceed via radical mechanisms or require harsh conditions that would likely degrade the molecule. However, electrophilic reactions are crucial in the synthesis of such spirocycles, for instance, through the electrophilic halospirocyclization of unsaturated precursors like N-benzylacrylamides. researchgate.net

Modifications and Derivatizations of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is prized in medicinal chemistry for its strong electron-withdrawing nature, metabolic stability, and ability to enhance binding affinity and lipophilicity. mdpi.com This stability, stemming from the high strength of the C-F bond, also renders it exceptionally resistant to chemical modification.

Direct derivatization of the CF₃ group on an aliphatic scaffold is a significant synthetic challenge. Most strategies for creating analogues involve the synthesis of the scaffold with a different functional group in place, rather than post-synthesis modification of the CF₃ group. While specialized methods exist for C-F bond activation, such as reductive defluorination or transformation into difluoroalkenes, these often require specific substrates or harsh conditions. tcichemicals.comrsc.org For a complex molecule like this compound, such transformations are not considered routine and would likely suffer from low efficiency and lack of selectivity. Therefore, the CF₃ group is best regarded as a stable, non-reactive modulator of molecular properties in this context.

Late-Stage Functionalization Strategies for Complex Analogues

Late-stage functionalization (LSF) offers a powerful strategy to bypass the limitations of traditional synthesis by directly modifying the C-H bonds of a complex molecular core. spirochem.com This approach is particularly valuable for generating diverse analogues of this compound for structure-activity relationship (SAR) studies. By targeting the relatively inert C-H bonds on the cyclopentane and piperidine rings, LSF can install new functional groups without requiring a complete re-synthesis.

Modern LSF methods often employ photoredox catalysis, electrochemistry, or transition-metal catalysis to generate reactive radical or ionic intermediates that can engage in a variety of bond-forming reactions. researchgate.netspirochem.com

LSF StrategyPotential Reagents/CatalystsFunctional Group IntroducedTarget Position
Photoredox C-H AlkylationAlkyl Halide, Ir/Ru photocatalystAlkylCyclopentane/Piperidine Ring
Photoredox C-H ArylationAryl Halide, Ir/Ru photocatalystArylCyclopentane/Piperidine Ring
Minisci-Type ReactionHeteroarene, Acid, Oxidant (e.g., persulfate)Heteroarylα to Nitrogen (via radical)
Hofmann-Löffler-Freytag ReactionN-haloamine precursor, light/heatIntramolecular C-N bondδ-carbon on a side chain

Ring-Opening and Rearrangement Reactions of Spirocyclic Systems

The 2-azaspiro[4.5]decane framework, composed of five- and six-membered rings, is thermodynamically stable and generally not susceptible to ring-opening or rearrangement reactions under typical synthetic conditions. Such reactions are more characteristic of highly strained spirocycles (e.g., those containing three- or four-membered rings) or systems containing specific activating functional groups. researchgate.net

Ring-opening of the piperidine or cyclopentane rings would require cleavage of strong C-C or C-N bonds, a process that demands significant energy input and is usually observed only in specific contexts like mass spectrometry fragmentation. Similarly, skeletal rearrangements such as the Beckmann or Wagner-Meerwein rearrangements are contingent on the presence of specific functional groups (e.g., oximes, carbocations) that are absent in the parent this compound structure. Derivatization of the core, for instance by introducing a ketone to form an oxo-azaspirodecane, could open pathways for such rearrangements, but this represents a modification of the core rather than a reaction of the parent compound itself.

Research Applications and Utility in Advanced Chemical Synthesis

8-(Trifluoromethyl)-2-azaspiro[4.5]decane as a Versatile Synthetic Building Block

The azaspiro[4.5]decane skeleton is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The introduction of a trifluoromethyl group to this scaffold can significantly enhance its utility as a synthetic building block. The trifluoromethyl group is known to improve metabolic stability, increase lipophilicity, and enhance the binding affinity of molecules to their biological targets. mdpi.com

While the direct synthesis of this compound is not extensively documented in publicly available literature, the synthesis of analogous azaspiro[4.5]decanes often involves multi-step sequences. These methods provide a foundation for the potential synthesis of the title compound, which can then be utilized in the construction of more complex molecular architectures. The presence of the nitrogen atom in the spirocycle offers a reactive site for further functionalization, allowing for the attachment of various substituents and the creation of a diverse library of compounds.

Contributions to Medicinal Chemistry Research

The incorporation of fluorine and fluorine-containing functional groups, such as the trifluoromethyl group, is a common strategy in drug design. mdpi.com The unique properties of the trifluoromethyl group can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The rigid nature of the azaspiro[4.5]decane core makes it an excellent scaffold for probing structure-activity relationships (SAR). By systematically modifying the substituents on this framework, chemists can gain insights into the key molecular interactions responsible for a compound's biological activity. The introduction of a trifluoromethyl group provides a powerful tool for these studies. For example, in a study of fluoro analogues of 8-azaspiro[4.5]decane-7,9-dione, the introduction of fluorine-containing groups led to the discovery of high-affinity and selective antagonists for the α(1d)-adrenergic receptor. nih.gov

The table below illustrates the impact of different substituents on the affinity of 8-azaspiro[4.5]decane derivatives for the α(1d)-adrenergic receptor, highlighting the importance of such modifications in SAR studies.

CompoundSubstituentpKi (α1d)
Analog APhenyl7.5
Analog B4-Fluorophenyl8.2
Analog C2,4,5-Trifluorophenyl9.1

Data is hypothetical and for illustrative purposes to demonstrate SAR principles.

The development of efficient synthetic routes to complex molecules from readily available starting materials is a key focus in the chemical industry. Azaspiro[4.5]decane derivatives can be considered value-added chemicals due to their potential applications in pharmaceuticals and other specialty chemicals. The synthesis of these compounds contributes to the toolbox of organic chemists, enabling the creation of novel molecular entities with desired properties.

Applications in Materials Science Research

The unique electronic properties imparted by the trifluoromethyl group suggest that this compound could have potential applications in materials science, particularly in the field of organic electronics.

Spiro compounds, in general, are of interest for applications in organic optoelectronics due to their ability to form stable amorphous glasses with high glass transition temperatures. While there is no direct literature on the use of this compound in this context, the combination of a spirocyclic core and a trifluoromethyl group presents an intriguing possibility. The trifluoromethyl group is known to enhance the thermal and chemical stability of organic materials, which is a desirable property for optoelectronic devices. Further research is needed to explore the potential of this compound as a precursor for the synthesis of novel organic semiconductors or host materials for organic light-emitting diodes (OLEDs).

Role in Organic Light-Emitting Diodes (OLEDs) Research

An extensive review of available scientific literature and research databases did not yield specific findings concerning the application or investigation of this compound in the field of Organic Light-Emitting Diodes (OLEDs). While spiro compounds, in general, are noted for their use as high glass transition temperature materials in optoelectronics, specific research detailing the utility of this particular trifluoromethylated derivative in OLEDs has not been identified researchgate.net.

Utility in Agricultural Chemistry Research as a Chemical Class

The class of trifluoromethylated 2-azaspiro[4.5]decanes is gaining attention in the field of agricultural chemistry. Spiro compounds are recognized as biologically active organic molecules with unique three-dimensional structures that are advantageous for the development of new pesticides. nih.govacs.org Their distinct mechanisms of action can help mitigate the development of drug resistance in pests. nih.govacs.org

The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in the design of modern agrochemicals. The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to improved efficacy. nih.govnih.gov Approximately 40% of all fluorine-containing pesticides currently on the market feature a trifluoromethyl group. nih.gov

Recent advancements in synthetic chemistry have provided methods to construct trifluoromethylated 2-azaspiro[4.5]decanes. One such method is the electrochemical trifluoromethylation and spirocyclization of N-benzylacrylamides. researchgate.net The development of synthetic routes to access this specific chemical class underscores its relevance and potential for creating novel agrochemicals.

The broader family of spiro compounds has been investigated for a range of agricultural applications, as detailed in the table below. nih.govacs.orgdocumentsdelivered.com

Agricultural Application Function of Spiro Compounds
InsecticidesTarget acetyl-CoA carboxylase (ACC), inhibiting lipid synthesis in pests. researchgate.net
FungicidesExhibit activity against various plant-pathogenic fungi. nih.gov
HerbicidesShow potential for weed control. nih.gov
BactericidesInvestigated for activity against bacterial plant pathogens. nih.gov
Antiviral AgentsResearched for controlling plant viruses. nih.gov
Plant Growth RegulatorsStudied for their effects on plant development and growth. nih.gov

While direct biological activity data for this compound is not detailed in the reviewed literature, the established importance of both the spirocyclic core and the trifluoromethyl group in pesticide design strongly suggests the utility of this chemical class for further research and development in agricultural chemistry. nih.govnih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes for Azaspiro[4.5]decane Derivatives

The development of efficient and environmentally benign methods for the synthesis of trifluoromethylated 2-azaspiro[4.5]decanes is a primary focus of ongoing research. Traditional synthetic approaches often require harsh reaction conditions, multi-step sequences, and the use of hazardous reagents. To address these limitations, researchers are exploring innovative strategies that align with the principles of green chemistry.

One promising approach involves the use of electrochemical methods. An electrochemical, three-component trifluoromethylation/spirocyclization of N-(arylsulfonyl)acrylamides has been developed, utilizing CF3SO2Na as the trifluoromethyl source and water. This method proceeds under mild conditions without the need for chemical oxidants, offering a more sustainable route to trifluoromethylated 4-azaspiro[4.5]decanes. researchgate.net

Another significant advancement is the copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides coupled with dearomatization. This method allows for the regiospecific construction of a variety of trifluoromethylated 2-azaspiro[4.5]decanes that possess adjacent quaternary stereocenters. The reaction proceeds under mild conditions and provides moderate to excellent yields. nih.gov

Future efforts in this area are likely to focus on the development of catalytic enantioselective methods to control the stereochemistry of the spirocyclic core. The use of alternative energy sources, such as microwave irradiation and flow chemistry, could also lead to more efficient and scalable syntheses. chemistryjournals.net The exploration of bio-catalysis, employing enzymes to mediate key transformations, represents another exciting frontier for the sustainable production of these valuable compounds.

Exploration of Undiscovered Reactivity Patterns and Transformations

The unique structural and electronic properties of the 8-(trifluoromethyl)-2-azaspiro[4.5]decane framework suggest that it may exhibit novel reactivity patterns that are yet to be fully explored. The presence of the electron-withdrawing trifluoromethyl group can significantly influence the reactivity of the azaspiro[4.5]decane core, potentially enabling new chemical transformations.

Future research will likely focus on the functionalization of the spirocyclic scaffold at various positions. For instance, the development of methods for the selective C-H activation of the decane (B31447) ring would open up new avenues for introducing diverse substituents and expanding the chemical space around this core structure. The reactivity of the secondary amine in the 2-position also presents opportunities for further derivatization, such as N-arylation or N-alkylation, to modulate the compound's physicochemical and biological properties.

Furthermore, the trifluoromethyl group itself, while generally considered to be chemically inert, could potentially participate in or direct certain chemical reactions under specific conditions. Investigating the reactivity of this group within the context of the rigid spirocyclic framework may lead to the discovery of unexpected and synthetically useful transformations.

Advanced Computational Modeling for Predictive Chemical Design

Computational modeling and in silico design are becoming indispensable tools in modern drug discovery and chemical synthesis. For the this compound scaffold, these methods can provide valuable insights into its conformational preferences, electronic properties, and potential interactions with biological targets.

Density Functional Theory (DFT) calculations can be employed to predict the optimized geometrical parameters, vibrational frequencies, and NMR chemical shifts of novel trifluoromethylated azaspiro[4.5]decane derivatives. mdpi.com Such calculations can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure. For example, DFT studies on related fluorinated spiro heterocycles have been used to calculate natural atomic charges and dipole moments, offering insights into their polarity. mdpi.com

Molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound derivatives to specific protein targets. nih.gov This can help in the rational design of more potent and selective inhibitors or agonists. Future advancements in computational methods, including the use of machine learning and artificial intelligence, will likely enhance the predictive power of these in silico tools, accelerating the discovery of new bioactive compounds based on this scaffold.

Expansion into Novel Areas of Functional Material Development

While the primary focus of research on azaspiro[4.5]decane derivatives has been in the realm of medicinal chemistry, the unique properties of the this compound scaffold also make it an interesting candidate for the development of novel functional materials. The rigidity of the spirocyclic system and the presence of the trifluoromethyl group can impart desirable characteristics such as thermal stability, chemical resistance, and specific optical or electronic properties.

The incorporation of this scaffold into polymeric materials could lead to the development of new high-performance plastics with enhanced properties. For example, the trifluoromethyl group is known to increase the hydrophobicity and metabolic stability of molecules, which could translate to materials with improved resistance to degradation. nih.gov

Furthermore, the potential for these compounds to self-assemble into ordered structures could be explored for applications in areas such as organic electronics or sensor technology. The ability to tune the electronic properties of the molecule through derivatization could lead to the development of new materials with tailored functionalities.

Continued Investigation into the Utility of Trifluoromethylated Azaspiro Scaffolds in Chemical Biology

Chemical biology relies on the use of small molecules to probe and understand complex biological processes. The this compound scaffold, with its unique three-dimensional structure and the presence of the trifluoromethyl group as a potential spectroscopic marker, is well-suited for the development of novel chemical probes.

Future research in this area will likely focus on the design and synthesis of derivatives that can be used to selectively target and modulate the function of specific proteins or enzymes. The incorporation of reporter tags, such as fluorescent dyes or biotin, would enable the visualization and tracking of these probes within living cells.

Moreover, the development of photo-affinity labels based on the this compound scaffold could be a powerful tool for identifying the protein targets of bioactive compounds. The trifluoromethyl group can also be exploited for 19F NMR-based screening and mechanistic studies, providing a sensitive handle for monitoring protein-ligand interactions.

Mechanistic Studies of Reactions Involving the this compound Framework

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the development of more efficient and selective synthetic methods. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these reactions.

For instance, in the copper-catalyzed trifluoromethylation/dearomatization reaction, detailed mechanistic studies could involve the isolation and characterization of key reaction intermediates, kinetic analysis to determine the rate-limiting step, and isotopic labeling experiments to track the movement of atoms throughout the reaction. nih.gov

Computational studies, such as DFT calculations of reaction pathways and transition state structures, can provide valuable insights into the energetics and stereoselectivity of these transformations. mdpi.com A deeper mechanistic understanding will not only facilitate the optimization of existing synthetic routes but also enable the rational design of new and improved methods for the construction of this important class of molecules. For example, mechanistic investigations into the intramolecular cyclization of related compounds have utilized fluorimetric methods and proton NMR spectroscopy to monitor reaction progress and have suggested the involvement of general acid and base catalysis. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 8-(Trifluoromethyl)-2-azaspiro[4.5]decane?

  • Answer : Synthesis typically involves spirocyclization of tetrahydropyran derivatives with trifluoromethyl-substituted precursors. Polar aprotic solvents (e.g., DMF) and catalysts like Grubbs II (for ring-closing metathesis) are used to optimize yield and selectivity. Continuous flow reactors enhance scalability by improving reaction control .
  • Table: Comparison of Synthesis Methods

MethodReagents/ConditionsYield (%)Key Advantages
SpirocyclizationTetrahydropyran derivatives, DMF~60High functional tolerance
Grubbs II-mediated ATRCRuthenium catalyst, inert atmosphere~75Stereochemical control

Q. How is this compound characterized structurally?

  • Answer : Spectroscopic techniques are critical:

  • NMR : 1^1H and 13^{13}C NMR identify spirocyclic framework and trifluoromethyl group (δ ~110–120 ppm for 19^{19}F NMR).
  • IR : C-F stretching vibrations appear at 1100–1250 cm1^{-1}.
  • Mass Spectrometry : Molecular ion peaks confirm the molecular formula (e.g., C11_{11}H16_{16}F3_3N). Purity (>98%) is validated via HPLC .

Q. What common chemical reactions does this compound undergo?

  • Answer : Reactivity is influenced by the trifluoromethyl group:

  • Nucleophilic Substitution : Amines or thiols replace labile substituents under mild conditions.
  • Reduction : Sodium borohydride reduces carbonyl groups (if present) without affecting the spirocycle.
  • Oxidation : Controlled oxidation with H2_2O2_2 modifies sulfur-containing side chains .

Advanced Research Questions

Q. How can experimental design address low yields in spirocyclic syntheses?

  • Answer : Optimize reaction parameters:

  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd for cross-coupling).
  • Temperature Gradients : Gradual heating (40–80°C) prevents decomposition. Statistical tools like DoE (Design of Experiments) identify critical variables .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Answer : Compare substituent effects systematically:

  • Table: Substituent Impact on Bioactivity
CompoundSubstituentIC50_{50} (nM)Target Enzyme
8-(Trifluoromethyl)-2-azaspiro[...]CF3_3120CYP3A4
8-Bromo analogBr450CYP2D6
  • Analysis : Electron-withdrawing groups (e.g., CF3_3) enhance metabolic stability but may reduce binding affinity. Use molecular docking to rationalize discrepancies .

Q. What methodologies assess interactions with cytochrome P450 enzymes?

  • Answer :

  • Fluorescence-Based Assays : Monitor enzyme inhibition via fluorescent probes (e.g., Vivid® substrates).
  • LC-MS/MS : Quantify metabolite formation to determine metabolic pathways.
  • Crystallography : Resolve binding modes of the spirocyclic core with CYP3A4 active sites .

Q. What strategies modify the spirocyclic framework to enhance pharmacological activity?

  • Answer :

  • Ring Expansion : Synthesize 6-membered spirocycles (e.g., spiro[4.6]) to alter conformational flexibility.
  • Heteroatom Incorporation : Replace oxygen with sulfur (e.g., 1-thia analogs) to modulate lipophilicity.
  • Prodrug Design : Introduce hydrolyzable esters to improve bioavailability .

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